N-苄基-2,4,6-三甲基-3-(N-甲基甲基磺酰胺基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

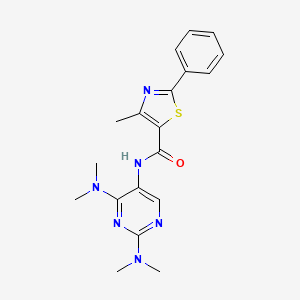

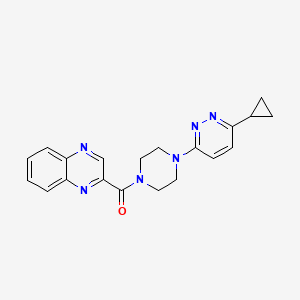

The compound "N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their inhibitory activity against carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of benzene sulfonamides with various reagents to introduce different functional groups that can enhance the compound's inhibitory activity against specific isoforms of carbonic anhydrase. For example, the introduction of a 4,5,6,7-tetrachlorophthalimide moiety has been shown to result in compounds with very good in vitro human carbonic anhydrase inhibitory properties . Similarly, the incorporation of flexible triazole moieties into benzenesulfonamide compounds has led to the creation of potent inhibitors with significant intraocular pressure-lowering activity in an animal model of glaucoma .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The structure-activity relationship (SAR) studies indicate that the introduction of specific substituents can significantly affect the inhibitory potency and selectivity of these compounds against different isoforms of carbonic anhydrase . For instance, the presence of a phenyl or tolyl tail has been shown to modulate the interactions of the ligands with the active sites of the enzyme, leading to selective inhibition of the tumor-associated hCA IX isoform .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including acylation, to

科学研究应用

结构和药用应用:苯磺酰胺衍生物,包括氨基甲酰基磺酰胺化合物,表现出广泛的分子内和分子间氢键,形成聚合物链。这些结构特性具有药用应用潜力 (Siddiqui 等,2008).

重排反应:在特定条件下,N-取代苯磺酰胺衍生物会发生重排反应,有助于合成其他化合物,例如对甲基磺酰基苯乙酸 (Dohmori,1964).

合成应用:苯磺酰胺是一种功能强大的定向金属化基团 (DMG),在芳基磺酰胺中使用定向邻位金属化 (DoM) 方法具有广泛的可能性,有利于杂环合成和伴随的重排 (Familoni,2002).

抗癌潜力:新型 N-酰基苯磺酰胺对各种人类癌细胞系表现出抗癌活性,突出了它们作为癌症治疗中治疗剂的潜力 (Żołnowska 等,2015).

抑制特性:一些苯磺酰胺衍生物充当酶的抑制剂,例如膜结合的磷脂酶 A2,表明它们在治疗心肌梗塞等疾病中的潜力 (Oinuma 等,1991).

抗菌活性:N-吡啶-3-基-苯磺酰胺对各种细菌表现出抗菌活性,显示出在开发新的抗菌剂方面的潜力 (Ijuomah 等,2022).

光动力治疗应用:某些苯磺酰胺衍生物,特别是具有单线态氧量子产率的衍生物,适用于光动力治疗,尤其是在治疗癌症方面 (Pişkin 等,2020).

碳酸酐酶抑制:N-取代苯磺酰胺已被研究为碳酸酐酶抑制剂 (CAI),揭示了其抑制机制的各个方面 (Di Fiore 等,2011).

属性

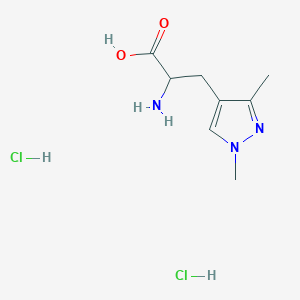

IUPAC Name |

N-benzyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-13-11-14(2)18(15(3)17(13)20(4)25(5,21)22)26(23,24)19-12-16-9-7-6-8-10-16/h6-11,19H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUKBNDIYQLVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)